molecular formula C11H19N3O4 B4714740 2,2-dimethyl-N'-(2-morpholin-4-yl-2-oxoacetyl)propanehydrazide

2,2-dimethyl-N'-(2-morpholin-4-yl-2-oxoacetyl)propanehydrazide

Cat. No.: B4714740
M. Wt: 257.29 g/mol
InChI Key: BPKKETUFPLEKOP-UHFFFAOYSA-N
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Description

2,2-dimethyl-N’-(2-morpholin-4-yl-2-oxoacetyl)propanehydrazide is a complex organic compound characterized by its unique structure, which includes a morpholine ring and a hydrazide group

Properties

IUPAC Name

2,2-dimethyl-N'-(2-morpholin-4-yl-2-oxoacetyl)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O4/c1-11(2,3)10(17)13-12-8(15)9(16)14-4-6-18-7-5-14/h4-7H2,1-3H3,(H,12,15)(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKKETUFPLEKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)C(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N’-(2-morpholin-4-yl-2-oxoacetyl)propanehydrazide typically involves the reaction of 2,2-dimethyl-3-morpholin-4-ylpropanal with hydrazine derivatives under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of intermediate compounds such as 2,2-dimethyl-3-morpholin-4-ylpropanal. The final step involves the reaction with hydrazine derivatives under controlled conditions to produce the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N’-(2-morpholin-4-yl-2-oxoacetyl)propanehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out in organic solvents such as ethanol, methanol, or dichloromethane, under controlled temperature and pH conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce corresponding oxides, while reduction reactions may yield reduced hydrazide derivatives .

Scientific Research Applications

2,2-dimethyl-N’-(2-morpholin-4-yl-2-oxoacetyl)propanehydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N’-(2-morpholin-4-yl-2-oxoacetyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or tumor growth, thereby exerting its anti-inflammatory and anti-tumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N’-(2-morpholin-4-yl-2-oxoacetyl)propanehydrazide is unique due to its specific structural features, such as the presence of both a morpholine ring and a hydrazide group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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